molecular formula C12H16O2 B1405968 4-(1-Ethylpropoxy)benzaldehyde CAS No. 1186634-28-5

4-(1-Ethylpropoxy)benzaldehyde

Cat. No. B1405968
M. Wt: 192.25 g/mol
InChI Key: WQIOJZLYELVSQQ-UHFFFAOYSA-N
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Description

“4-(1-Ethylpropoxy)benzaldehyde” is a chemical compound with the molecular formula C12H16O2 . It is also known by its IUPAC name, 4-pentan-3-ylbenzaldehyde . The molecular weight of this compound is 192.25 g/mol.


Molecular Structure Analysis

The molecular structure of “4-(1-Ethylpropoxy)benzaldehyde” consists of a benzene ring with an aldehyde group (-CHO) and an ethylpropoxy group attached . The InChI string for this compound is InChI=1S/C12H16O/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Ethylpropoxy)benzaldehyde” include a molecular weight of 192.25 g/mol. Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 176.120115130 g/mol .

properties

IUPAC Name

4-pentan-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOJZLYELVSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Ethylpropoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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